molecular formula C11H23N3O3S B5688756 N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide

N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide

Cat. No. B5688756
M. Wt: 277.39 g/mol
InChI Key: PZWOKZIKNAALMN-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide, commonly known as DAPT, is a small molecule inhibitor of γ-secretase. It is a potent and selective inhibitor of γ-secretase, which plays a critical role in the cleavage of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ) peptides. DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

DAPT works by inhibiting the activity of γ-secretase, which is a transmembrane protease complex that cleaves various substrates, including N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide. Inhibition of γ-secretase leads to a decrease in the production of Aβ peptides and an increase in the production of the N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide intracellular domain (AICD). AICD has been shown to have neuroprotective effects and may play a role in the regulation of gene expression.
Biochemical and Physiological Effects
DAPT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of Aβ peptides in vitro and in vivo. DAPT has also been shown to modulate the Notch signaling pathway, which plays a critical role in the development and differentiation of cells. In addition, DAPT has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory disorders.

Advantages and Limitations for Lab Experiments

DAPT has several advantages for use in lab experiments. It is a potent and selective inhibitor of γ-secretase, which makes it a valuable tool for studying the role of γ-secretase in various cellular processes. DAPT has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of DAPT in lab experiments. DAPT is a small molecule inhibitor, which may have off-target effects and may not be suitable for all experimental systems. In addition, DAPT may have limited solubility in certain solvents, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of DAPT. One potential area of research is the development of more potent and selective inhibitors of γ-secretase. Another area of research is the investigation of the role of γ-secretase in various cellular processes, including cell differentiation and apoptosis. In addition, there is potential for the development of DAPT as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and other neurodegenerative disorders. Finally, the use of DAPT in combination with other drugs or therapies may have synergistic effects and may improve its efficacy in certain experimental systems.

Synthesis Methods

DAPT can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of (R)-(+)-3-isopropyl-4-phenyl-1,2-oxazolidin-5-one with sodium hydride, followed by the addition of N,N-dimethylsulfamide. This is then reacted with N-(tert-butoxycarbonyl)-L-proline and then with acetic anhydride to form the final product, DAPT.

Scientific Research Applications

DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. It has been shown to inhibit the production of Aβ peptides in vitro and in vivo. DAPT has also been shown to modulate the Notch signaling pathway, which plays a critical role in the development and differentiation of cells. The Notch pathway has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

N-[(3R,4S)-1-(dimethylsulfamoyl)-4-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-8(2)10-6-14(18(16,17)13(4)5)7-11(10)12-9(3)15/h8,10-11H,6-7H2,1-5H3,(H,12,15)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWOKZIKNAALMN-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide

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